4,6-Dimethyl-3-(1H)indazole carboxaldehyde
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Sciences
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of paramount importance in the chemical sciences. nih.govrsc.org They form the core structure of a vast number of natural products, including alkaloids, vitamins, and hormones. chemicalbook.comresearchgate.net
In the realm of medicinal chemistry, nitrogen heterocycles are particularly prominent. An analysis of FDA-approved pharmaceuticals revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. researchgate.netnih.gov The presence of nitrogen atoms can confer specific properties to a molecule, such as the ability to form hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors. chemicalbook.comresearchgate.net This makes them indispensable scaffolds in drug design and discovery. rsc.org Beyond pharmaceuticals, these compounds are integral to agrochemicals, dyes, polymers, and corrosion inhibitors. nih.gov
Overview of the Indazole Nucleus and its Structural Variants
Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring. nih.gov First described by the scientist Emil Fischer, this nucleus is a prominent member of the azole family. ontosight.ai
The indazole ring system exhibits a phenomenon known as annular tautomerism, resulting in different structural isomers based on the position of the nitrogen-bound hydrogen atom. The two primary tautomeric forms are 1H-indazole and 2H-indazole. nih.govontosight.ai Of these, the 1H-indazole tautomer is generally the most thermodynamically stable and, therefore, the predominant form. nih.govontosight.ai This stability is a key factor in its prevalence as a scaffold in synthetic chemistry. While rare in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) isolated from natural sources, synthetic indazole derivatives have shown a wide array of pharmacological activities. pnrjournal.com
The 1H-Indazole-3-Carboxaldehyde Motif: A Key Intermediate in Synthesis and Derivatization
The 1H-indazole-3-carboxaldehyde motif is a particularly valuable derivative of the indazole nucleus. It serves as a versatile intermediate for the synthesis of a wide variety of 3-substituted indazole derivatives. nih.govrsc.org The aldehyde functional group at the 3-position is reactive and can be readily transformed into other chemical moieties. nih.gov
This reactivity allows chemists to construct more complex molecules with potential applications in pharmaceuticals and materials science. chemimpex.com For instance, the aldehyde can be converted into alkenes, alcohols, amines, or used to build other heterocyclic rings like oxazoles or benzimidazoles. nih.gov This versatility makes 1H-indazole-3-carboxaldehydes crucial building blocks in the development of novel compounds, particularly kinase inhibitors used in targeted cancer therapies. nih.govnih.gov
Table 1: Properties of the Parent Compound, 1H-Indazole-3-carboxaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | White or pale yellow solid |
| CAS Number | 5235-10-9 |
| Melting Point | 141 °C |
Data sourced from references nih.govchemimpex.com. This table is interactive and can be sorted.
Historical Context of Indazole Research and its Evolution
The study of indazoles dates back to the late 19th century. Emil Fischer first obtained and defined the compound in 1883. ontosight.ai Much of the foundational work on the chemistry of indazoles was carried out in the 1920s by Karl Von Auwers. Over the decades, interest in the indazole scaffold has grown immensely, driven by the discovery of its diverse biological activities. nih.gov
Initially a subject of academic curiosity, the indazole nucleus gained significant attention from medicinal chemists as its potential as a "privileged structure" became apparent. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. Consequently, a vast number of synthetic methods have been developed to create diverse libraries of indazole derivatives for biological screening. nih.govpnrjournal.com This has led to the development of several FDA-approved drugs containing the indazole core, cementing its importance in modern pharmaceutical research. pnrjournal.com
Focus on: 4,6-Dimethyl-1H-indazole-3-carboxaldehyde
While the broader 1H-indazole-3-carboxaldehyde scaffold is well-documented, specific information on the 4,6-dimethyl substituted variant is less prevalent in publicly accessible scientific literature. Its existence is confirmed by a unique Chemical Abstracts Service (CAS) number: 885521-66-4. chemicalbook.com The synthesis of related substituted indazole carboxaldehydes is often achieved through methods like the nitrosation of corresponding substituted indoles. nih.gov However, specific research findings, detailed synthetic procedures, and comprehensive characterization data for 4,6-Dimethyl-1H-indazole-3-carboxaldehyde are not widely reported. Its primary role is likely as a specialized chemical intermediate for the synthesis of more complex molecules in targeted research and development projects.
Table 2: Research Data for Substituted 1H-Indazole-3-carboxaldehydes
| Compound | Synthesis Method | Starting Material | Isolated Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1H-Indazole-3-carboxaldehyde | Nitrosation of Indole (B1671886) | Indole | 99 | 141 |
| 6-Bromo-1H-indazole-3-carboxaldehyde | Nitrosation of Indole | 6-Bromo-indole | 78 | 229 |
| 6-Fluoro-1H-indazole-3-carboxaldehyde | Nitrosation of Indole | 6-Fluoro-indole | 84 | N/A |
This table presents data for the parent and other substituted compounds to provide context for the class of molecules. Data sourced from reference nih.gov. This table is interactive.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-7(2)10-8(4-6)11-12-9(10)5-13/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDKSFRUCFGLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646489 | |
| Record name | 4,6-Dimethyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-66-4 | |
| Record name | 4,6-Dimethyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,6 Dimethyl 3 1h Indazole Carboxaldehyde and Analogous Indazole Derivatives
Strategies for Constructing the Indazole Core
The construction of the bicyclic indazole framework can be achieved through various synthetic strategies, primarily involving cyclization reactions. These methods offer pathways to a diverse range of substituted indazoles.
Cyclization Reactions in Indazole Synthesis
Cyclization reactions are fundamental to the formation of the indazole nucleus. These reactions typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from appropriately substituted acyclic precursors.
A prominent strategy for indazole synthesis involves the intramolecular cyclization of phenylhydrazine (B124118) derivatives. This approach often utilizes transition metal-catalyzed cross-coupling reactions to facilitate the key ring-closing step. One such method is the copper-catalyzed intramolecular N-arylation of o-haloarylhydrazones. This protocol has been shown to be effective for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from readily available o-chlorinated arylhydrazones. nih.govdntb.gov.uasemanticscholar.org While reactions starting from o-bromo derivatives often provide higher yields, the use of more commercially available and less expensive o-chloro precursors is advantageous. nih.govsemanticscholar.org
The optimization of reaction conditions is critical for achieving good yields. For instance, the copper-catalyzed cyclization of (E/Z)-1-(2-chlorobenzylidene)-2-phenylhydrazine was optimized by varying reaction time, temperature, and reagents. The best yield of 60% for 1-phenyl-1H-indazole was achieved using CuI as the catalyst, KOH as the base, and 1,10-phenanthroline (B135089) as the ligand in DMF at 120 °C for 24 hours. nih.gov
Table 1: Optimization of Reaction Conditions for the Synthesis of 1-phenyl-1H-indazole nih.gov
| Entry | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5 | 120 | 32 |
| 2 | 12 | 120 | 40 |
| 3 | 24 | 120 | 60 |
| 4 | 24 | 100 | 25 |
This methodology has been applied to a range of substituted o-chlorinated arylhydrazones, affording N-phenyl-1H-indazoles in yields from 10-70%. nih.govsemanticscholar.org
The reaction of cyclic ketones and their derivatives with hydrazines provides another versatile route to indazoles, particularly to hydrogenated indazole systems. The Borsche–Drechsel cyclization, for example, involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to afford tetrahydrocarbazoles, which are structurally related to indazoles. wikipedia.org
More directly, the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives can yield hydrogenated indazoles. For instance, the reaction of cyclohexenyl(phenyl)methanone with methylhydrazine leads to the formation of 3a,4,5,6,7,7a-hexahydro-1-methyl-3-phenyl-1H-indazole as the major product. capes.gov.br Similarly, the treatment of various 3,5-diaryl-6-ethoxycarbonyl-2-cyclohexen-1-ones with hydrazine hydrate (B1144303) in the presence of ethanolic acetic acid yields the corresponding 3-hydroxyindazole derivatives. researchgate.net
Table 2: Synthesis of Indazole Derivatives from Cyclohexenone Derivatives researchgate.net
| Starting Material (Ar) | Product | Yield (%) | Melting Point (°C) |
| C₆H₅ | 2a | 77 | 215-217 |
| 4-Me-C₆H₄ | 2c | 75 | 158-160 |
| 4-Br-C₆H₄ | 2e | 70 | 146-148 |
| 4-NO₂-C₆H₄ | 2g | 65 | 157-158 |
Nitrosation of Indoles for 1H-Indazole-3-Carboxaldehyde Formation
A direct and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes, which are key precursors for 3-substituted indazoles, is the nitrosation of indoles. nih.govrsc.org This transformation proceeds through a multistep pathway initiated by the nitrosation of the C3 position of the indole (B1671886) ring. nih.gov
An optimized procedure for the nitrosation of indoles involves the slow, reverse addition of the indole to a nitrosating mixture of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) in a DMF/water solvent system at low temperatures. nih.govrsc.orgresearchgate.net This method is designed to maintain a low concentration of the nucleophilic indole, thereby minimizing side reactions such as the formation of colored dimers. nih.govrsc.org The optimal conditions for many indoles have been identified as using 8 equivalents of NaNO₂ and 2.7 equivalents of HCl, with the slow addition of the indole at 0 °C, followed by stirring at room temperature. nih.govresearchgate.net For less reactive, electron-deficient indoles, modified conditions, such as rapid addition at elevated temperatures (e.g., 80 °C), can lead to quantitative yields. semanticscholar.org
This optimized nitrosation procedure has demonstrated broad applicability to a wide range of indole substrates, including those with both electron-donating and electron-withdrawing groups. nih.govrsc.orgrsc.org
Indoles bearing electron-donating substituents, such as methoxy (B1213986) and benzyloxy groups, react efficiently to provide the corresponding 1H-indazole-3-carboxaldehydes in high yields. nih.govresearchgate.net For example, 5-methoxyindole (B15748) and 5-benzyloxyindole (B140440) both afford the desired products in 91% yield. nih.govresearchgate.net The reaction is also compatible with acid-sensitive functional groups, as demonstrated by the successful conversion of 5-NHBoc-indole to its corresponding indazole-3-carboxaldehyde in 78% yield without cleavage of the Boc protecting group. nih.gov
Indoles with electron-withdrawing groups, such as halogens, also react effectively under these conditions, with yields ranging from 78% to 96% for various 5- and 6-haloindoles. nih.govresearchgate.net However, indoles with strongly deactivating groups like formyl, cyano, or nitro groups exhibit lower reactivity and may require harsher conditions to achieve good conversion. nih.govsemanticscholar.org For example, 5-nitroindole (B16589) can be converted to 5-nitro-1H-indazole-3-carboxaldehyde in quantitative yield by rapid addition to the nitrosating mixture at 80 °C. semanticscholar.org
Table 3: Synthesis of 1H-Indazole-3-Carboxaldehydes from Various Substituted Indoles via Nitrosation nih.govresearchgate.net
| Indole Derivative | Product | Yield (%) |
| Indole | 1H-Indazole-3-carboxaldehyde | 99 |
| 5-Bromoindole | 5-Bromo-1H-indazole-3-carboxaldehyde | 96 |
| 6-Bromoindole | 6-Bromo-1H-indazole-3-carboxaldehyde | 78 |
| 6-Fluoroindole | 6-Fluoro-1H-indazole-3-carboxaldehyde | 84 |
| 5-Methoxyindole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |
| 5-Benzyloxyindole | 5-Benzyloxy-1H-indazole-3-carboxaldehyde | 91 |
| 5-(Boc-amino)indole | 5-(Boc-amino)-1H-indazole-3-carboxaldehyde | 78 |
| 5-Formylindole | 5-Formyl-1H-indazole-3-carboxaldehyde | 56 |
| 5-Cyanoindole | 5-Cyano-1H-indazole-3-carboxaldehyde | 57 |
Diazotization and Ring Closure Reactions for 1H-Indazole Derivatives
Diazotization followed by intramolecular cyclization is a foundational and versatile strategy for the synthesis of the 1H-indazole core. This method typically involves the transformation of an ortho-substituted aniline (B41778) derivative into a diazonium salt, which then undergoes a ring-closing reaction to form the bicyclic indazole system.
A highly efficient protocol for synthesizing 1H-indazole-3-carboxylic acid derivatives utilizes the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates through the action of diazotization reagents. sioc-journal.cn This approach is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn A key intermediate in this transformation is believed to be the diazonium salt. sioc-journal.cn The versatility of this method has been demonstrated by its successful application in the synthesis of the drugs granisetron (B54018) and lonidamine. sioc-journal.cn
The classical approach often employs o-toluidine (B26562) as a precursor. The methodology involves the diazotization of o-toluidine with sodium nitrite (NaNO2) in acetic acid at room temperature, which is then followed by a ring closure that incorporates the methyl group to form the 1H-indazole. chemicalbook.com This diazotization-cyclization protocol has also been successfully extended to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Another variation starts from isatin, which is ring-opened in an aqueous alkali to yield an aminophenylglyoxylic acid. This intermediate then undergoes diazotization and a subsequent reductive cyclization to afford 1H-indazole-3-carboxylic acid. chemicalbook.com
Palladium-Catalyzed Approaches to Indazoles
Palladium catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for constructing complex molecular architectures like the indazole ring system. These approaches often involve C-H activation, cross-coupling, and annulation reactions, providing convergent and efficient routes to a wide array of substituted indazoles.
A notable palladium-catalyzed strategy for indazole synthesis is the oxidative benzannulation of pyrazoles with internal alkynes. acs.orgelsevierpure.comnih.gov This method constructs the benzene ring portion of the indazole nucleus onto a pre-existing pyrazole core through C-H bond activation. acs.orgelsevierpure.com The reaction typically employs a catalytic amount of Palladium(II) acetate (B1210297) (Pd(OAc)2) with a stoichiometric oxidant, such as Copper(II) acetate (Cu(OAc)2·H2O), to facilitate the catalytic cycle. acs.org This convergent strategy allows for the preparation of a library of electronically diverse indazoles by varying the substituents on the alkyne, which ultimately form the benzene ring. acs.orgelsevierpure.com
The reaction conditions have been optimized for various substrates, demonstrating broad applicability. acs.org For instance, N-alkylpyrazoles can be effectively transformed into the corresponding indazoles. acs.org An alternative catalytic system using 4-bromopyrazoles has also been developed to enhance regioselectivity by facilitating oxidative addition at the C4 position. acs.org This protocol, using Pd(OAc)2 and P(tBu)3H·BF4, proved slightly more efficient for certain substrates compared to the oxidative benzannulation method. acs.orgnih.gov
Table 1: Palladium-Catalyzed Oxidative Benzannulation of Pyrazoles
| Pyrazole Substrate | Alkyne | Catalyst System | Oxidant/Additive | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-n-butylpyrazole | Diphenylacetylene | Pd(OAc)2 | Cu(OAc)2·H2O | Good | acs.org |
| N-SEM-pyrazole | Diphenylacetylene | Pd(OAc)2 | Cu(OAc)2·H2O | Good | acs.org |
| N-THP-pyrazole | Diphenylacetylene | Pd(OAc)2 | Cu(OAc)2·H2O | Good | acs.org |
Palladium-catalyzed deacylative cross-coupling represents an innovative approach to forming new bonds by extruding a carbonyl group. In the context of indazole synthesis, a tandem reaction has been developed involving a palladium-catalyzed deacylative cross-coupling followed by a denitrogenative cyclization. researchgate.net This one-pot process utilizes 2-iodoazoarenes or 2-iodoaryltriazenes and acyldiazoacetates to construct the 2H-indazole skeleton. researchgate.net
While direct examples of deacylative coupling for 3-carboxaldehyde derivatives are specific, the broader field of palladium-catalyzed cross-coupling is well-established for functionalizing the indazole core. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation at the C3 position of the indazole ring. nih.govmdpi.com This typically involves coupling a 3-iodo-1H-indazole derivative with an organoboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4. nih.govmdpi.com This sequence allows for the introduction of various aryl and heteroaryl groups at the C3 position, compatible with both electron-donating and electron-withdrawing groups on the coupling partner. nih.gov
Metal-Free Synthetic Routes
The development of metal-free synthetic methodologies is a significant goal in green chemistry, aiming to reduce cost and environmental impact. Several effective metal-free routes to indazoles have been established.
One prominent method involves the one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.orgorganic-chemistry.org This reaction is operationally simple, mild, and insensitive to air and moisture, demonstrating broad functional group tolerance and providing indazoles in very good yields. organic-chemistry.orgorganic-chemistry.org Another practical approach achieves the synthesis of 1H-indazoles from o-aminobenzoximes. acs.org The reaction proceeds via the selective activation of the oxime group using methanesulfonyl chloride and triethylamine, which prompts an intramolecular attack by the amino group to form the N-N bond and produce the desired 1H-indazole under mild conditions. acs.org
Furthermore, a transition-metal-free oxidative C-N coupling method has been developed for synthesizing 1H-indazoles from easily accessible hydrazones. dntb.gov.ua This procedure uses TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a catalyst, a basic additive, and dioxygen as the terminal oxidant, showing excellent reactivity and functional group tolerance. dntb.gov.ua Photochemical or thermochemical conditions can also be employed for the metal-free synthesis of 2H-indazole skeletons. bohrium.com For instance, under visible-light irradiation, 2-(ethynyl)aryltriazenes react with arylsulfinic acids to yield 3-functionalized 2H-indazoles without an external photocatalyst. bohrium.com
Table 2: Comparison of Selected Metal-Free Indazole Syntheses
| Starting Materials | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| 2-Aminophenones, Hydroxylamine derivatives | One-pot, mild conditions | Simple, air/moisture insensitive, high yields | organic-chemistry.org, organic-chemistry.org |
| o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | Mild conditions, good to excellent yields | acs.org |
| Hydrazones | TEMPO, base, O2 | Oxidative C-N coupling, broad scope | dntb.gov.ua |
Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization
Asymmetric organocatalysis provides a powerful platform for the enantioselective synthesis of complex molecules. A notable example is the asymmetric synthesis of fused polycyclic indazole architectures through an aminocatalyzed cascade reaction. nih.govacs.orgresearchgate.net This strategy involves the aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. nih.govacs.org
The reaction is initiated by the formation of an iminium ion from the α,β-unsaturated aldehyde and a chiral secondary amine catalyst. acs.org This activation enhances the electrophilicity of the aldehyde, facilitating the nucleophilic attack (aza-Michael addition) by the indazole nitrogen. acs.org The resulting intermediate then participates in an enamine-catalyzed intramolecular cyclization, such as an aldol (B89426) reaction, to construct the fused polycyclic system. acs.orgresearchgate.net This iminium/enamine cascade process allows for the creation of enantioenriched fused tricyclic indazole derivatives from readily available starting materials like 1H-indazole-7-carbaldehyde. nih.govacs.org The scope of the transformation has been explored by varying both the indazole substrate and the α,β-unsaturated aldehyde, demonstrating its synthetic utility. nih.govresearchgate.net
Electrochemical Synthesis of Indazoles
Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry, often allowing for transformations under mild conditions without the need for stoichiometric chemical oxidants or reductants. researchgate.netnih.gov This approach has been successfully applied to the synthesis of indazoles and their derivatives.
A selective electrochemical method has been developed for the synthesis of 1H-indazole N-oxides. nih.gov In this process, the reaction outcome is controlled by the choice of cathode material. Using a reticulated vitreous carbon cathode allows for the selective formation of a wide range of 1H-indazole N-oxides. nih.gov Conversely, when a zinc cathode is used, the N-oxides are deoxygenated to the corresponding 1H-indazoles through cathodic cleavage of the N-O bond in a paired electrolysis setup. nih.gov Mechanistic studies suggest the involvement of iminoxyl radical intermediates in this transformation. nih.gov
Electrosynthesis can also be used for other related heterocyclic systems, indicating its broader potential. For example, imidazoles have been synthesized from vinyl azides and benzyl (B1604629) amines through an electrochemically induced process in an undivided cell under constant current conditions. mdpi.com This highlights the versatility of electrochemical methods for constructing N-heterocycles through C-N bond formation. researchgate.net
Regioselective Introduction of Dimethyl Substituents at Positions 4 and 6
The foundational step in the synthesis of 4,6-dimethyl-3-(1H)indazole carboxaldehyde is the creation of the 4,6-dimethyl-1H-indazole scaffold. Achieving the desired regiochemistry of the methyl groups on the benzene ring of the indazole system is paramount. Traditional methods for the synthesis of substituted indazoles often yield mixtures of isomers, necessitating challenging purification steps. However, modern synthetic strategies offer greater control.
One effective approach involves starting with a pre-functionalized benzene derivative where the methyl groups are already in the desired 1,3-relationship relative to the positions that will ultimately form the pyrazole ring. For instance, the synthesis can commence from 3,5-dimethylaniline. Diazotization of the aniline followed by reduction, often under conditions that promote cyclization, can lead to the formation of 4,6-dimethyl-1H-indazole. The precise conditions of the cyclization step are crucial for maximizing the yield of the desired isomer.
Another strategy involves the direct C-H methylation of an existing indazole core. However, achieving regioselectivity at the C4 and C6 positions without affecting other reactive sites, such as the N1 or C3 positions, presents a significant challenge. Research into directed metalation-alkylation sequences, where a directing group guides a metalating agent to the desired positions for subsequent reaction with a methylating agent, offers a potential avenue for such transformations. The choice of directing group, organometallic reagent, and reaction conditions are critical variables that influence the regiochemical outcome. nih.govresearchgate.net
The regioselectivity of N-alkylation in indazoles is highly dependent on the nature of the alkylating agents and reaction conditions. For instance, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N1 and N2-methylated products, as well as a dimethylated product. acs.org In contrast, employing different methylating agents like methyl toluene-p-sulfonate or diazomethane (B1218177) can alter the product distribution. acs.org The choice of solvent and base also plays a critical role in directing the alkylation to the desired nitrogen atom. nih.gov
Table 1: Regioselectivity in the Methylation of 6-Nitro-1H-indazole
| Methylating Agent | Reaction Conditions | Product Distribution (Yield) |
| Methyl Iodide | Me2SO, 70°C, 5h | 2-methyl-6-nitro-2H-indazole (50%), 1-methyl-6-nitro-1H-indazole (10%), Dimethylated product (17%) |
| Dimethyl Sulfate | KOH, 45°C | ~1:1 mixture of 1-methyl and 2-methyl isomers (42% and 44% respectively) |
| Methyl toluene-p-sulfonate | PhNO2, 90°C, 5h | 2-methylated product (50%) |
| Diazomethane | BF3-Et2O, 70°C, 6h | 1-methylated product (75%) |
This table is based on data for 6-nitro-1H-indazole and serves to illustrate the influence of reagents on regioselectivity.
Selective Formylation at Position 3 to Yield the Carboxaldehyde Functionality
Once the 4,6-dimethyl-1H-indazole core is synthesized, the next critical transformation is the selective introduction of a formyl group at the C3 position. This step is often challenging due to the potential for reaction at other positions on the heterocyclic ring.
Vilsmeier-Haack Reaction in Indole and Indazole Carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgslideshare.netwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl3). ijpcbs.comyoutube.com The electrophilic Vilsmeier reagent then attacks the electron-rich substrate.
In the context of indazoles, the electron-donating effect of the pyrazole ring and the two methyl groups at positions 4 and 6 should activate the C3 position towards electrophilic substitution. However, some studies have reported that the direct Vilsmeier-Haack formylation at the C3 position of unsubstituted indazoles can be ineffective. rsc.org The success of the reaction can be highly dependent on the specific substrate and reaction conditions. For the 4,6-dimethyl-1H-indazole substrate, the increased electron density at the C3 position due to the methyl groups may facilitate the Vilsmeier-Haack reaction. Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the Vilsmeier reagent is crucial to achieve a high yield of the desired this compound.
Other Selective Formylation Reagents and Protocols
Given the potential limitations of the Vilsmeier-Haack reaction, alternative formylation methods have been developed. A notable recent advancement is the microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent. thieme-connect.deresearchgate.net This method provides moderate to excellent yields of 3-formyl-2H-indazoles and is suggested to proceed through a radical pathway. thieme-connect.deresearchgate.net While this protocol has been demonstrated for 2H-indazoles, its applicability to 1H-indazoles like 4,6-dimethyl-1H-indazole would require further investigation and potential adaptation of the reaction conditions.
Other approaches to introduce the aldehyde function at C3 include multi-step sequences. For example, a directed metalation approach can be employed where the indazole is first protected at the N1 position, followed by deprotonation at the C3 position with a strong base (e.g., n-butyllithium). The resulting organometallic intermediate can then be trapped with a formylating agent like DMF. Subsequent deprotection of the nitrogen atom would yield the desired 3-carboxaldehyde. This method offers high regioselectivity but involves additional protection and deprotection steps.
Green Chemistry Approaches and Process Intensification in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. researchgate.net
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents often pose environmental and health risks. Research into greener alternatives for indazole synthesis has explored the use of solvents like water and polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net For instance, metal-free halogenation of 2H-indazoles has been successfully carried out in environmentally friendly solvents like water and ethanol. rsc.org The optimization of reaction media can not only reduce the environmental footprint but also in some cases, improve reaction efficiency and selectivity. The use of microwave irradiation, as seen in the Selectfluor-mediated formylation, can significantly reduce reaction times, often leading to cleaner reactions and higher yields, which aligns with the principles of process intensification. thieme-connect.deresearchgate.net
Catalyst Development for Enhanced Yield and Efficiency
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the context of indazole synthesis, various catalytic systems have been developed. For the formylation step, while the Vilsmeier-Haack reaction is typically stoichiometric, research into catalytic formylation reactions is an active area. The development of heterogeneous catalysts that can be easily recovered and reused would be a significant advancement in the sustainable synthesis of this compound. Furthermore, the use of copper-catalyzed methods for the construction of the indazole ring itself represents a move towards more sustainable and cost-effective processes compared to palladium-catalyzed reactions. nih.gov
Chemical Reactivity and Derivatization Strategies of 4,6 Dimethyl 3 1h Indazole Carboxaldehyde
Transformations of the Aldehyde Functional Group
The aldehyde moiety is the most reactive site for many chemical transformations, providing a gateway to numerous other functional groups and molecular scaffolds.
Oxidation Reactions to Carboxylic Acids
It is anticipated that the aldehyde group of 4,6-Dimethyl-3-(1H)indazole carboxaldehyde can be readily oxidized to the corresponding carboxylic acid, 4,6-Dimethyl-1H-indazole-3-carboxylic acid. Standard oxidizing agents used for similar transformations on heterocyclic aldehydes would likely be effective.
| Oxidizing Agent | Typical Conditions | Expected Product |
| Potassium permanganate (KMnO₄) | Basic aqueous solution, heat | 4,6-Dimethyl-1H-indazole-3-carboxylic acid |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temp. | 4,6-Dimethyl-1H-indazole-3-carboxylic acid |
| Pinnick oxidation (NaClO₂) | t-BuOH/H₂O, 2-methyl-2-butene | 4,6-Dimethyl-1H-indazole-3-carboxylic acid |
This table represents predicted reactions based on general organic chemistry principles, as specific examples for this compound are not documented in the searched literature.
Reduction Reactions to Corresponding Alcohols
The reduction of the aldehyde group would yield (4,6-Dimethyl-1H-indazol-3-yl)methanol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride being a common and mild choice for reducing aldehydes without affecting other functional groups on the indazole ring.
| Reducing Agent | Typical Solvent | Expected Product |
| Sodium borohydride (NaBH₄) | Methanol or Ethanol | (4,6-Dimethyl-1H-indazol-3-yl)methanol |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | (4,6-Dimethyl-1H-indazol-3-yl)methanol |
| Hydrogen (H₂) with catalyst | Pd/C, PtO₂, Raney Ni | (4,6-Dimethyl-1H-indazol-3-yl)methanol |
This table represents predicted reactions based on general organic chemistry principles, as specific examples for this compound are not documented in the searched literature.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds.
Formation of Imines and Hydrazones
Condensation of this compound with primary amines or hydrazines is expected to form imines (Schiff bases) and hydrazones, respectively. These reactions typically occur under mildly acidic conditions to facilitate the dehydration step. The formation of hydrazones from aldehyde hydrazones is a known strategy for synthesizing 1H-indazoles. nih.govorganic-chemistry.orgresearchgate.net
Condensation Reactions with Nitrogen-Containing Nucleophiles
Beyond simple amines and hydrazines, the aldehyde can react with a variety of other nitrogen-containing nucleophiles. For instance, reaction with hydroxylamine (B1172632) would produce the corresponding oxime. Condensation with semicarbazide would yield a semicarbazone. These derivatives are often crystalline solids and can be useful for characterization purposes. Such reactions are common for heterocyclic aldehydes and serve as key steps in the synthesis of more complex molecules. nih.govderpharmachemica.com
Reactions Involving the Indazole Ring System
The indazole ring itself can undergo reactions, although these are generally less facile than the transformations of the aldehyde group. The N-H proton of the pyrazole (B372694) moiety is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. Electrophilic aromatic substitution on the benzene (B151609) portion of the ring is also possible, with the positions of substitution being directed by the existing methyl and indazole ring substituents. However, the specific conditions and regioselectivity for this compound would need to be determined experimentally.
Electrophilic Aromatic Substitution (EAS) on the Dimethylated Indazole Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The feasibility and regioselectivity of EAS on the this compound nucleus are governed by the interplay of the electronic effects of the fused pyrazole ring and the existing substituents.
Considering the directing effects on the benzene ring, the available positions for substitution are C5 and C7.
Position C5: This position is ortho to the C4-methyl group and meta to the C6-methyl group.
Position C7: This position is ortho to the C6-methyl group.
In typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions, a strong electrophile is generated, often with the help of a catalyst. lumenlearning.comyoutube.com The reaction proceeds through a high-energy carbocation intermediate known as a Wheland intermediate, and the disruption of aromaticity means the initial attack by the electrophile is the rate-determining step. masterorganicchemistry.comlumenlearning.com For the 4,6-dimethylated indazole nucleus, the combined activating effect of the two methyl groups would likely direct substitution to the C7 and C5 positions, though the deactivating influence of the aldehyde and the potential for catalyst interaction with the nitrogen atoms complicate predictions without specific experimental data.
N-Alkylation and N-Acylation Reactions
The indazole scaffold possesses two nitrogen atoms, N1 and N2, which can be subjected to alkylation and acylation. Direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 substituted products, with the regioselectivity being highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the indazole ring. nih.govnih.gov
The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the corresponding 2H-tautomer. nih.govwuxibiology.com However, the distribution of N1 and N2 alkylated products can be finely tuned.
Key Factors Influencing N-Alkylation Regioselectivity:
Base and Solvent: The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for a variety of C3-substituted indazoles. nih.gov
Substituents: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the N1/N2 ratio. Steric hindrance, particularly from substituents at the C7 position, can favor N1 substitution by impeding access to the N2 position. nih.gov
Alkylating Agent: The nature of the electrophile (e.g., primary vs. secondary alkyl halides) can also impact the outcome. nih.gov
N-acylation of indazoles is also a common transformation. It has been suggested that regioselective N-acylation can lead to the N1 substituted product, potentially through the isomerization of an initially formed N2-acylindazole to the more stable N1 regioisomer. nih.gov
| Reaction Condition | Substituent Effect | Predominant Product | Reference |
|---|---|---|---|
| NaH in THF with alkyl bromide | C3-carboxymethyl, C3-COMe | >99% N1-selectivity | nih.gov |
| Various bases (e.g., K2CO3) in DMF | Unsubstituted or variously substituted indazoles | Mixture of N1 and N2 isomers | nih.govresearchgate.net |
| Acidic conditions with alkyl 2,2,2-trichloroacetimidate | Various 1H-indazoles | Highly selective for N2-alkylation | wuxibiology.com |
| Acylating agents | General indazoles | N1-acylated product often favored (thermodynamically) | nih.gov |
For this compound, the steric bulk of the C4-methyl group is minimal relative to the nitrogen positions. The electronic influence of the C3-carboxaldehyde group would likely play a more significant role in determining the N1/N2 product ratio under specific reaction conditions.
Reactions with Formaldehyde and Related Carbonyl Compounds at Nitrogen Atoms
Indazoles readily react with formaldehyde, particularly in aqueous acidic solutions, to yield N1-hydroxymethylated derivatives. nih.govacs.org The reaction typically affords (1H-indazol-1-yl)methanol products. nih.govresearchgate.net
The mechanism of this reaction under acidic conditions is thought to involve the attack of the neutral indazole on the more electrophilic protonated formaldehyde. nih.govacs.org The reaction is reversible, although the equilibrium often favors the adduct with aldehydes. nih.govresearchgate.net The stability of these adducts can vary; for example, some nitro-substituted (1H-indazol-1-yl)methanol derivatives have been observed to slowly revert to the free NH-indazole over long periods in the solid state. nih.gov
While the N1-adduct is commonly formed, the specific substitution pattern on the indazole can influence the outcome. For instance, studies on nitro-1H-indazoles have shown that while 4-, 5-, and 6-nitro-1H-indazoles react to give the N1-methanol derivative, 7-nitro-1H-indazole does not react under the same conditions. nih.govacs.org This highlights the sensitivity of the reaction to the electronic and steric environment around the nitrogen atoms. For this compound, the reaction with formaldehyde would be expected to proceed at the N1 position to yield 4,6-dimethyl-1-(hydroxymethyl)-1H-indazole-3-carboxaldehyde. Other carbonyl compounds can also be used, although the reactions may be less favorable than with the highly reactive formaldehyde. beilstein-journals.orgbeilstein-journals.org
Advanced Derivatization for Generating Diverse Chemical Libraries
To explore the chemical space around the this compound scaffold, advanced derivatization techniques are employed. These methods allow for the introduction of a wide array of functional groups and side chains, facilitating the generation of libraries for applications such as drug discovery.
Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C3 position of indazoles is a common site for functionalization via reactions like the Suzuki-Miyaura coupling, this typically requires a pre-installed leaving group, such as a halogen. chim.itmdpi.comresearchgate.net
For derivatizing the intact this compound, direct C-H activation and functionalization at other positions on the ring system present a more atom-economical approach.
C7-Functionalization: The C7 position of the indazole ring is a potential site for direct C-H arylation. researchgate.net Palladium-catalyzed reactions have been developed to achieve site-selective C7 arylation, often directed by electron-withdrawing groups at other positions on the ring. researchgate.net
C5-Functionalization: The C5 position is another available site on the benzene portion of the molecule.
The Suzuki, Heck, and Sonogashira reactions could potentially be applied to a halogenated derivative of this compound. For example, if a halogen were introduced at the C5 or C7 position via electrophilic aromatic substitution, these positions could then serve as handles for introducing diverse aryl, vinyl, or alkynyl groups. The aldehyde at C3 may require protection during these transformations depending on the specific reaction conditions.
| Reaction Type | Target Position | Required Substrate | Potential Outcome | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C5, C7 | 5- or 7-Halo-4,6-dimethyl-indazole-3-carboxaldehyde | Introduction of aryl or heteroaryl groups | researchgate.net |
| Heck | C5, C7 | 5- or 7-Halo-4,6-dimethyl-indazole-3-carboxaldehyde | Introduction of alkenyl groups | researchgate.net |
| Sonogashira | C5, C7 | 5- or 7-Halo-4,6-dimethyl-indazole-3-carboxaldehyde | Introduction of alkynyl groups | researchgate.net |
| Direct C-H Arylation | C7 | This compound | Direct introduction of aryl groups at C7 | researchgate.net |
Design of Side Chains and Their Influence on Molecular Properties
The indazole scaffold is a prominent feature in many biologically active compounds, and the nature of the side chains attached to it is crucial for determining its molecular properties and therapeutic potential. longdom.org The design and strategic placement of these side chains can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects its pharmacokinetics and pharmacodynamics. nih.gov
The aldehyde group at the C3 position of this compound is a versatile handle for introducing a variety of side chains.
Reductive Amination: The aldehyde can be converted into a diverse range of amines, which can then be further functionalized.
Oxidation and Amide Coupling: Oxidation of the aldehyde to a carboxylic acid provides a key intermediate for forming amide bonds with a vast array of amines, a common strategy in medicinal chemistry. nih.gov
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, extending the side chain with various substituents. nih.gov
Advanced Spectroscopic and Structural Characterization of 4,6 Dimethyl 3 1h Indazole Carboxaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For indazole derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are crucial for unambiguous assignment of the molecular structure.
Proton (¹H) NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of an indazole-3-carboxaldehyde derivative, distinct signals corresponding to the aldehyde proton, aromatic protons, the N-H proton, and any substituents can be observed. nih.gov
For 4,6-dimethyl-3-(1H)indazole carboxaldehyde, the spectrum is expected to show:
Aldehyde Proton (-CHO): A singlet typically appearing far downfield, often in the range of δ 10.0–10.5 ppm, due to the deshielding effect of the carbonyl group. nih.gov
N-H Proton: A broad singlet that can appear over a wide chemical shift range (often δ 13.0-14.5 ppm in DMSO-d₆), the position of which is highly dependent on solvent, concentration, and temperature. nih.gov
Aromatic Protons (H5 and H7): Two singlets in the aromatic region (typically δ 7.0-8.0 ppm). The absence of ortho or meta coupling would confirm their isolated nature on the benzene (B151609) ring.
Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region (typically δ 2.4-2.8 ppm), corresponding to the methyl groups at positions 4 and 6.
The integration of these signals provides a ratio of the number of protons in each environment, further confirming the structure.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Note: Data is predicted based on characteristic values for indazole-3-carboxaldehyde derivatives. nih.govrsc.org The solvent is typically DMSO-d₆ or CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | 13.0 - 14.5 | Broad Singlet |
| CHO | 10.0 - 10.5 | Singlet |
| H5 | 7.0 - 7.5 | Singlet |
| H7 | 7.5 - 8.0 | Singlet |
| 4-CH₃ | 2.4 - 2.8 | Singlet |
| 6-CH₃ | 2.4 - 2.8 | Singlet |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the total carbon count and the nature of each carbon's environment (e.g., carbonyl, aromatic, aliphatic).
For this compound, ten distinct signals are expected:
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 185–190 ppm). nih.gov
Aromatic and Heterocyclic Carbons: Eight signals in the δ 100–150 ppm range, corresponding to the carbons of the bicyclic indazole core. nih.govresearchgate.net
Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ 15-25 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: Data is predicted based on characteristic values for substituted indazoles. nih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 190 |
| C3 | 142 - 145 |
| C3a | 120 - 125 |
| C4 | 135 - 140 |
| C5 | 120 - 125 |
| C6 | 138 - 142 |
| C7 | 115 - 120 |
| C7a | 140 - 143 |
| 4-CH₃ | 15 - 25 |
| 6-CH₃ | 15 - 25 |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule, resolving ambiguities from 1D spectra. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For a derivative with adjacent aromatic protons, cross-peaks would appear between them. In this compound, the absence of COSY correlations between the aromatic H5 and H7 protons would further confirm their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). youtube.comnanalysis.com It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For example, it would show correlations between the methyl proton signals and the methyl carbon signals, and between the H5/H7 proton signals and their respective carbon signals on the aromatic ring. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.educolumbia.edu HMBC is critical for piecing together the molecular structure. Key expected correlations for this compound would include:
The aldehyde proton (CHO) correlating to the C3 carbon.
The 4-CH₃ protons correlating to C3a, C4, and C5.
The 6-CH₃ protons correlating to C5, C6, and C7.
The H7 proton correlating to C5, C6, and C7a.
Variable-Temperature NMR for Conformational and Tautomeric Studies
Indazole and its derivatives can exist as two primary tautomers: the 1H- and 2H-forms. researchgate.net The 1H-tautomer is generally the more thermodynamically stable form. nih.gov Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamics of tautomeric exchange. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, researchers can observe changes such as the broadening, sharpening, or coalescence of signals. nih.gov These changes provide information about the rate of exchange between the tautomers and allow for the calculation of the energetic barrier to this process. nih.govencyclopedia.pub In some indazole derivatives, particularly in nonpolar solvents, the 2H-tautomer can be stabilized by an intramolecular hydrogen bond between the N-H proton and a nearby functional group, such as the aldehyde's carbonyl oxygen. VT-NMR studies can quantify the equilibrium constant between these forms at various temperatures. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. asianpubs.org In Electron Ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion then undergoes fragmentation into smaller, charged pieces. The pattern of these fragments is often characteristic of the compound's structure. researchgate.netmiamioh.edu
For this compound (C₁₀H₁₀N₂O), the molecular ion peak would be expected at m/z = 174. Common fragmentation pathways for indazole-3-carboxaldehydes may include the loss of the aldehyde group (a fragment corresponding to [M-29]⁺ from the loss of a CHO radical) or the loss of carbon monoxide (a fragment at [M-28]⁺˙).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass to the theoretical mass calculated for a proposed formula, chemists can confirm the elemental composition of both the parent molecule and its fragments. researchgate.net
Table 3: Predicted HRMS Data for this compound (C₁₀H₁₀N₂O)
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 175.0866 |
| [M+Na]⁺ | 197.0685 |
| [M-H]⁻ | 173.0720 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the IR spectrum provides clear signatures for its key structural features: the indazole ring system, the aldehyde group, and the methyl substituents. d-nb.info
The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds. The N-H stretch of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹, indicating the presence of the 1H-tautomer and potential hydrogen bonding. nih.govrsc.org The most prominent feature for this molecule is the sharp, strong absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde group, which is typically observed in the 1660-1680 cm⁻¹ range. nih.govrsc.org The position of this band can be influenced by conjugation with the indazole ring.
Aromatic C-H stretching vibrations from the benzene portion of the indazole ring are found just above 3000 cm⁻¹, while the C-H stretches of the two methyl groups appear in the 2850-2960 cm⁻¹ region. Vibrations corresponding to the C=C bonds within the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ region. rsc.org The presence and pattern of these bands confirm the aromatic nature of the indazole core.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Indazole N-H | Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyl C-H (Methyl) | Stretch | 2850 - 2960 | Medium |
| Aldehyde C=O | Stretch | 1660 - 1680 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination
A primary outcome of an X-ray crystal structure analysis is the confirmation of the molecule's conformation. For this compound, the analysis would be expected to show that the bicyclic indazole ring system is essentially planar. nih.gov The aldehyde group and the two methyl groups would be located in the plane of the indazole ring or slightly displaced from it.
Crucially, X-ray crystallography provides unequivocal evidence of the dominant tautomeric form in the solid state. Indazole and its derivatives can theoretically exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Theoretical calculations and experimental data for a wide range of indazole derivatives consistently show that the 1H-tautomer is thermodynamically more stable. researchgate.netresearchgate.net A crystal structure would pinpoint the location of the hydrogen atom on one of the pyrazole (B372694) nitrogen atoms, almost certainly confirming the predominance of the 1H-indazole tautomer for this compound in the crystalline phase. researchgate.net
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the crystal. researchgate.net These intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the crystal packing and influence the material's physical properties. nih.gov
For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The N-H group of the indazole ring can act as a hydrogen bond donor, while the lone pair on the second nitrogen atom (N2) and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. nih.gov This often leads to the formation of dimers or extended chains throughout the crystal lattice.
Additionally, π-π stacking interactions between the planar aromatic indazole rings of adjacent molecules may play a significant role in the crystal packing. These interactions arise from the attractive, noncovalent forces between aromatic rings. The analysis of the crystal packing would detail the distances and orientations between neighboring molecules, providing a complete picture of the supramolecular architecture. nih.gov
Table 2: Representative Crystallographic Data for an Indazole Derivative
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |
| Tautomeric Form | Confirmed location of the N-H proton. | 1H-Indazole |
| Key Bond Lengths | C=O, C-N, N-N distances in Ångstroms (Å). | C=O (~1.22 Å), N-N (~1.35 Å) |
| Hydrogen Bonds | Donor-Acceptor distances and angles. | e.g., N-H···O, N-H···N |
| π-π Stacking | Distance between parallel aromatic rings. | ~3.4 - 3.8 Å |
Computational Chemistry and Theoretical Studies on 4,6 Dimethyl 3 1h Indazole Carboxaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular systems. For 4,6-Dimethyl-3-(1H)indazole carboxaldehyde, these calculations can elucidate its preferred three-dimensional structure, vibrational modes, electronic properties, and reactivity.
Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing indazole derivatives. nih.gov Methods such as the B3LYP hybrid exchange-correlation functional combined with basis sets like 6-311++G(d,p) are commonly employed to model the properties of similar heterocyclic compounds. d-nb.inforesearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the potential energy of the molecule as a function of its atomic coordinates to find the structure with the minimum energy.
This process is critical for understanding the molecule's shape and the spatial relationship between the indazole core, the methyl groups at positions 4 and 6, and the carboxaldehyde group at position 3. Conformational analysis, an extension of geometry optimization, explores different rotational orientations (conformers), particularly around the single bond connecting the carboxaldehyde group to the indazole ring. By comparing the energies of these conformers, the most stable, or ground-state, conformation can be identified. This optimized geometry serves as the foundation for all subsequent computational analyses. d-nb.info
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C3-C(Aldehyde) | ~1.48 Å |
| Bond Length | C(Aldehyde)=O | ~1.22 Å |
| Bond Angle | N2-C3-C(Aldehyde) | ~125° |
| Dihedral Angle | N2-C3-C(Aldehyde)-O | ~0° or ~180° |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. d-nb.info This analysis also predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond in the aldehyde group or the bending of C-H bonds in the methyl groups.
By comparing the theoretical vibrational spectrum with experimental data, researchers can validate the calculated structure and accurately assign the absorption bands observed in experimental IR or Raman spectroscopy. mdpi.com Theoretical frequencies are often scaled by an empirical factor to correct for systematic errors in the calculations and to improve agreement with experimental results. d-nb.info
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch | ~3400-3500 | Indazole Ring |
| C-H Stretch (Aromatic) | ~3000-3100 | Indazole Ring |
| C-H Stretch (Aliphatic) | ~2900-3000 | Methyl Groups |
| C=O Stretch | ~1690-1710 | Carboxaldehyde |
| C=C/C=N Stretch | ~1450-1600 | Indazole Ring |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for this purpose and is typically performed on the DFT-optimized geometry. nih.govacs.org
The calculation yields absolute shielding tensor values for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). asrjetsjournal.org Comparing the predicted chemical shifts with the experimental NMR spectrum helps to confirm the molecular structure and assign specific signals to the correct protons and carbon atoms within the this compound molecule. nih.govacs.org
Vibrational frequency calculations also provide thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature. asrjetsjournal.org These parameters are crucial for assessing the molecule's stability. By comparing the Gibbs free energies of different isomers or conformers, the most thermodynamically stable form can be determined. This information is valuable for understanding reaction equilibria and predicting the spontaneity of chemical processes involving the compound.
| Parameter | Value (Illustrative) |
|---|---|
| Zero-point vibrational energy (kcal/mol) | Data would be generated here |
| Enthalpy (Hartree/Particle) | Data would be generated here |
| Gibbs Free Energy (Hartree/Particle) | Data would be generated here |
| Entropy (cal/mol-K) | Data would be generated here |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. kbhgroup.in
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO in this compound can identify the likely sites for electrophilic and nucleophilic attack, respectively. rsc.org
| Parameter | Definition | Calculated Value (Illustrative) |
|---|---|---|
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 eV |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org This analysis interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg). The delocalization of electron density between these orbitals signifies a stabilizing donor-acceptor interaction. materialsciencejournal.org
For molecules like this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions. The stability of the molecule is enhanced by electron delocalization from filled donor orbitals to empty acceptor orbitals. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater stabilization and conjugation within the system. materialsciencejournal.org
Table 1: Representative Hyperconjugative Interactions and Second-Order Perturbation Energies E(2) for Indazole-like Scaffolds
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π* (C8-C9) | ~15-25 | Lone Pair -> Antibonding π |
| LP (N2) | π* (C3-C8) | ~30-45 | Lone Pair -> Antibonding π |
| LP (O1) | π* (C3-C10) | ~20-35 | Lone Pair -> Antibonding π |
| π (C4-C5) | π* (C6-C7) | ~15-20 | π -> Antibonding π |
Note: This table presents hypothetical E(2) values based on typical findings for similar heterocyclic systems to illustrate the principles of NBO analysis. LP denotes a lone pair orbital.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface map uses a color spectrum to represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent regions with intermediate or near-zero potential. nih.govirjweb.com
For this compound, the MEP map would highlight specific reactive sites. The most negative potential (red region) is expected to be localized over the oxygen atom of the carboxaldehyde group due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a primary site for hydrogen bonding and interactions with electrophiles. nih.gov The nitrogen atoms of the indazole ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen. nih.gov
Conversely, the most positive potential (blue region) would be concentrated around the hydrogen atoms, particularly the N-H proton of the indazole ring and the C-H proton of the aldehyde group. These regions represent the most probable sites for nucleophilic attack. The aromatic ring protons would also show positive potential. nih.gov This detailed visualization of charge distribution is invaluable for understanding intermolecular interactions, such as how the molecule might bind within the active site of a biological target. nih.govnih.gov
Molecular Modeling and Docking Studies (in silico analysis of target interactions)
Molecular modeling and docking are indispensable in silico techniques in modern drug discovery, used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.govbiotech-asia.org These computational methods provide detailed insights into the binding mode, affinity, and specificity of a ligand within the active site of a receptor. By simulating these interactions, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis and biological testing, and guide the optimization of lead compounds to enhance their therapeutic potential. jchr.org Studies on various indazole derivatives have successfully employed these techniques to explore their potential as inhibitors for targets involved in cancer and inflammation. nih.govbiotech-asia.org
Ligand-Protein Docking for Predicting Binding Modes and Affinities
Ligand-protein docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The process involves sampling a wide range of conformations and orientations of the ligand within the protein's binding site and then scoring these poses using a scoring function to estimate the binding affinity, often expressed in kcal/mol. biotech-asia.orgjocpr.com
Docking studies on various indazole derivatives have demonstrated their potential to interact with a range of important biological targets. For instance, a series of 3-carboxamide indazole derivatives showed high binding affinities when docked against a renal cancer-related protein (PDB: 6FEW), with some derivatives achieving binding energies as strong as -11.77 kcal/mol. researchgate.netresearchgate.net Similarly, other indazole scaffolds have been docked against vascular endothelial growth factor receptor 2 (VEGFR-2) enzymes (PDB IDs: 4AGD and 4AG8), key targets in angiogenesis, yielding significant binding scores comparable to native ligands. biotech-asia.org
The analysis of docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen Bonds: Crucial for specificity, often involving the indazole N-H group or the carbonyl oxygen of the carboxaldehyde.
Hydrophobic Interactions: Involving the aromatic indazole ring and methyl groups with nonpolar amino acid residues.
π-Interactions: Including π-π stacking, π-π T-shaped, and π-alkyl interactions between the aromatic system of the indazole and specific amino acid side chains like Phenylalanine, Tyrosine, or Tryptophan. biotech-asia.org
These detailed interaction maps are fundamental for understanding the structural basis of a compound's biological activity and for guiding rational drug design.
Table 2: Summary of Molecular Docking Studies on Indazole Derivatives with Various Protein Targets
| Indazole Scaffold | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 3-Carboxamide Indazole Derivatives | Renal Cancer-Related Protein | 6FEW | -11.52 to -11.77 | ASP784, LYS655, MET699, GLU672 |
| 1-Trityl-5-azaindazole Derivatives | MDM2 receptor bind p53 | - | -359.20 | GLN72, HIS73 |
| 1-Trityl-5-azaindazole Derivatives | Peripheral Benzodiazepine Receptor (PBR) | - | -257.91 to -286.37 | LEU43, GLN109, ILE141, LYS140 |
| Substituted Indazole Scaffolds | VEGFR-2 | 4AGD | -6.99 | Glu828, Ile856, Lys826, Arg833 |
| Substituted Indazole Scaffolds | VEGFR-2 | 4AG8 | -7.39 | Tyr1130, Pro937, Leu1002, Ala1166 |
Data compiled from studies on various indazole derivatives to illustrate typical docking results. biotech-asia.orgjocpr.comresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the 3D properties of molecules. mdpi.commdpi.com
CoMFA works by aligning a set of molecules with known activities and then calculating their steric and electrostatic fields at various points on a 3D grid. jmaterenvironsci.comnanobioletters.com Statistical methods, like Partial Least Squares (PLS), are then used to derive a mathematical equation that relates the variations in these fields to the differences in biological activity. nih.govnih.gov The resulting model can predict the activity of new, unsynthesized compounds and provide visual feedback through contour maps. nih.gov
These CoMFA contour maps are highly informative for drug design:
Steric Contour Maps: Indicate regions where bulky (sterically favorable, often shown in green) or less bulky (sterically unfavorable, often yellow) substituents are likely to increase or decrease activity, respectively.
Electrostatic Contour Maps: Highlight areas where electropositive (blue contours) or electronegative (red contours) groups are preferred for optimal activity.
Studies on indazole derivatives have utilized CoMFA to understand the structural requirements for inhibiting various kinases, such as leukocyte-specific protein tyrosine kinase (Lck) and hypoxia-inducible factor-1α (HIF-1α). nih.govnih.gov For Lck inhibitors, a robust CoMFA model was developed with a high conventional r² of 0.983 and a cross-validated r² (q²) of 0.603, indicating good statistical reliability and predictive power. nih.gov Such models provide a structural framework that helps medicinal chemists rationally design new indazole derivatives with improved potency and selectivity. mdpi.comnih.gov
Table 3: Statistical Validation Parameters for a CoMFA Model of Indazole-Based Kinase Inhibitors
| Parameter | Description | Value |
| q² (or r²cv) | Cross-validated correlation coefficient (Leave-One-Out) | 0.603 |
| r² (or r²ncv) | Non-cross-validated correlation coefficient | 0.983 |
| ONC | Optimum Number of Components | 5 |
| SEE | Standard Error of Estimate | 0.151 |
| F-value | F-test value | 179.457 |
| r²pred | Predictive correlation coefficient for test set | 0.921 |
Note: Data adapted from a representative 3D-QSAR study on N-4-Pyrimidinyl-1H-indazol-4-amines as Lck inhibitors to illustrate model validation. nih.gov
Structure Activity Relationship Sar Studies and Mechanism of Action Elucidation for Indazole Carboxaldehyde Derivatives in Vitro and Preclinical Investigations
Rational Design and Synthesis of Derivatives for SAR Exploration
The rational design of indazole-based kinase inhibitors often involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of derivatives typically begins with the core indazole ring, followed by the introduction of various functional groups at key positions. mdpi.comchim.it 1H-indazole-3-carboxaldehydes are considered valuable intermediates as the aldehyde group allows for a variety of chemical transformations to create a diverse library of polyfunctionalized 3-substituted indazoles. rsc.org
The substitution pattern on the benzene (B151609) portion of the indazole ring is a critical determinant of biological activity and selectivity. While specific data on the 4,6-dimethyl substitution is limited, studies on related disubstituted indazoles offer valuable insights.
Research on 4,6-disubstituted-1H-indazole-4-amine derivatives has shown that substituents at the C4 and C6 positions significantly affect the activity and selectivity for targets like indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO). nih.gov In one study, it was found that a nitro-aryl group at the C4 position was beneficial for TDO inhibition, while the nature of the substituent at the C6 position played a crucial role in modulating the dual inhibitory activity against both IDO1 and TDO. nih.gov
Furthermore, the development of 3-(indol-2-yl)indazoles as Chek1 kinase inhibitors involved the introduction of various groups at the C6 position of the indazole ring to enhance potency and selectivity. nih.govresearchgate.netdrugbank.com This highlights the strategic importance of the C6 position in achieving desired biological activity. Similarly, a patent for 1-pyrazolyl-5,6-disubstituted indazole derivatives as Leucine-rich repeat kinase 2 (LRRK2) inhibitors underscores the relevance of substitutions in this region of the indazole core for kinase inhibition. acs.orgresearchgate.net
In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications at the C4 position were explored to optimize activity. researchgate.net This suggests that while the 4,6-dimethyl pattern itself is not explicitly detailed in these studies, the positions are recognized as key sites for modification in the rational design of kinase inhibitors. The presence of hydrophobic groups, such as methyl groups, can influence binding affinity within the often hydrophobic ATP-binding pocket of kinases. nih.gov
Table 1: Impact of C6 Substitution on Chek1 Kinase Inhibition for 3-(Indol-2-yl)indazole Derivatives
| Compound | C6-Substituent | Chek1 IC50 (nM) |
| Reference Compound | -H | >1000 |
| Derivative A | -Amide | 10 |
| Derivative B | -Heteroaryl group | 5 |
| 21 | -Hydroxymethyl triazole | 0.30 |
This table is illustrative and based on findings from studies on related indazole compounds to infer the importance of C6 substitution. nih.govresearchgate.netdrugbank.com
The functional group at the C3 position of the indazole ring plays a pivotal role in mediating interactions with the target protein. 1H-indazole-3-carboxaldehydes serve as key synthetic intermediates, allowing for the creation of a wide array of derivatives. rsc.org The aldehyde itself can participate in hydrogen bonding and other electrostatic interactions within a receptor's binding site.
However, in many documented kinase inhibitors, the C3 position is often occupied by a carboxamide group (-CONH2) rather than a carboxaldehyde (-CHO). nih.govresearchgate.net SAR studies on 1H-indazole-3-carboxamide derivatives have demonstrated that the amide moiety is crucial for activity. For instance, in a series of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, the 1H-indazole-3-carboxamide scaffold was found to bind to the ATP binding site of the enzyme. nih.govresearchgate.net
The development of indazole amide-based inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) further supports the importance of the C3-amide linkage. nih.gov The amide group can act as both a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase. This is a common binding motif for many kinase inhibitors. nih.gov
By comparing the carboxaldehyde and carboxamide groups, it can be inferred that while the aldehyde can form hydrogen bonds, the amide group offers more versatile hydrogen bonding capabilities (both donor and acceptor functionalities on the nitrogen and oxygen atoms). The conversion of the C3-carboxaldehyde to a carboxamide or other moieties is a common strategy in the rational design of indazole-based inhibitors to optimize binding interactions. chim.itresearchgate.net
Investigation of Biological Targets and Pathways (in vitro/preclinical)
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. rsc.org The indazole core serves as a versatile scaffold for developing both tyrosine kinase and serine/threonine kinase inhibitors. nih.gov
In vitro and preclinical studies have identified numerous indazole derivatives with potent inhibitory activity against a range of kinases.
Fibroblast Growth Factor Receptors (FGFR): The FGFR family of tyrosine kinases is a validated target in cancer therapy. Several series of indazole derivatives have been developed as potent FGFR inhibitors. nih.govresearchgate.net For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were synthesized and evaluated as potent FGFR inhibitors. researchgate.net Another study utilized a fragment-based de novo design to identify an indazole-based pharmacophore for FGFR inhibition, leading to derivatives with activity in the micromolar to sub-micromolar range. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. Benzimidazole-indazole derivatives have been developed as potent inhibitors of mutant FLT3 kinases, with some compounds showing IC50 values in the nanomolar range. nih.gov Other research has focused on (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives to overcome resistance mutations in FLT3. nih.govresearchgate.net
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease. Consequently, there is significant interest in developing LRRK2 kinase inhibitors. Several patents and publications describe novel N-heteroaryl and 1-pyrazolyl-5,6-disubstituted indazole derivatives as potent LRRK2 inhibitors. acs.orgresearchgate.netnih.govnih.govresearchhub.com
Table 2: Examples of Indazole Derivatives as Tyrosine Kinase Inhibitors
| Indazole Derivative Class | Target Kinase | Example IC50 Values |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 | 69.1 ± 19.8 nM |
| Benzimidazole-indazoles | FLT3 | 0.941 nM |
| Benzimidazole-indazoles | FLT3/D835Y mutant | 0.199 nM |
| 1-Pyrazolyl-5,6-disubstituted indazoles | LRRK2 | Potent inhibition reported |
This table presents data from studies on various indazole scaffolds to illustrate their activity against tyrosine kinases. researchgate.netresearchgate.netnih.gov
Cyclin-Dependent Kinases (CDK): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.govnih.gov Various 2H-indazole derivatives have been disclosed as CDK4 and CDK6 inhibitors. google.comgoogle.com The dysregulation of the cyclin D-CDK4/6 axis is common in many cancers, making inhibitors of this complex particularly valuable. mdpi.com
Extracellular signal-Regulated Kinases (ERK1/2): The ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Indazole amide derivatives have been discovered and optimized as potent inhibitors of ERK1/2. nih.gov A patent also describes indazole derivatives as useful ERK inhibitors. google.com
Pim Kinases: Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers. 3,5-substituted-6-azaindazoles have been identified as inhibitors of pan-Pim kinase. nih.gov In these studies, modifications to the core structure, such as the introduction of a methyl group at the C3-position of the azaindazole ring, led to a significant increase in potency against Pim-1, Pim-2, and Pim-3. nih.gov While not the specific 4,6-dimethylindazole, this highlights the sensitivity of Pim kinase inhibition to the substitution pattern of the indazole core.
Table 3: Examples of Indazole Derivatives as Serine/Threonine Kinase Inhibitors
| Indazole Derivative Class | Target Kinase | Example IC50/Ki Values |
| 2H-Indazole derivatives | CDK4/6 | Potent inhibition reported |
| Indazole amides | ERK1/2 | Potent inhibition reported |
| 3,5-substituted-6-azaindazoles | Pim-1, Pim-2, Pim-3 | Ki = 0.2–0.8 µM |
This table is a compilation of data from different indazole series to demonstrate their potential as serine/threonine kinase inhibitors. nih.govnih.govgoogle.comgoogle.com
Kinase Inhibition Studies
Bacterial DNA Gyrase B Inhibition
Indazole derivatives have been identified as a novel class of inhibitors targeting the B subunit of bacterial DNA gyrase (GyrB), a well-established and clinically validated target for antibacterial drugs. nih.govnih.gov The GyrB subunit contains the ATPase activity essential for the supercoiling function of the DNA gyrase complex. nih.gov By inhibiting this function, these compounds disrupt DNA replication and repair, leading to bacterial cell death. researchgate.net
Structure-activity relationship (SAR) studies have demonstrated that modifications to the indazole core can significantly impact inhibitory potency. For instance, research on novel indazole analogues showed potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govresearchgate.netcapes.gov.br Guided by structure-based drug design, the optimization of a pyrazolopyridone hit led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity. nih.gov It was found that substitutions at the 5th and 6th positions of the indazole ring could lead to better hydrogen bond interactions within the ATP-binding site of DNA gyrase B, enhancing antibacterial potential. mitwpu.edu.in
Specifically, 5-thiazolyl indazole scaffolds have been explored, revealing that this substitution can lead to potent GyrB inhibition and significant antibacterial activity against clinically important Gram-positive pathogens. nih.gov The indazole scaffold itself is considered special due to its potent activity against DNA gyrase while showing little inhibitory activity against the related enzyme, topoisomerase IV. researchgate.net This selectivity is a desirable trait for developing targeted antibacterial agents.
Enzyme Interaction Profiling (e.g., Cytochrome P450 enzymes, Protein Arginine Deiminase 4)
The interaction of indazole derivatives with various enzyme systems is crucial for understanding their metabolic fate and potential for drug-drug interactions.
Cytochrome P450 (CYP450) Enzymes: The metabolism of indazole-containing compounds, such as certain synthetic cannabinoids with an indazole-3-carboxamide structure, is heavily mediated by CYP450 enzymes. nih.gov Common metabolic transformations catalyzed by these enzymes include hydroxylation at various positions on the molecule and epoxidation followed by hydrolysis. nih.gov The specific metabolites formed can depend on the substitution pattern of the indazole core. nih.gov Given that many imidazole (B134444) and indazole derivatives can act as inhibitors of CYP450 enzymes, there is a potential for significant drug-drug interactions in vivo. nih.gov
Protein Arginine Deiminase 4 (PAD4): PAD4 is a calcium-dependent enzyme that converts arginine residues to citrulline, a process implicated in autoimmune diseases like rheumatoid arthritis and certain cancers. nih.govnih.gov A class of haloacetamidine-based compounds featuring an indazole core has been developed as potential PAD4 inhibitors. nih.gov SAR studies led to the identification of a 4,5,6-trichloroindazole derivative as a highly potent and selective PAD4 inhibitor. nih.govnih.govcncb.ac.cnfigshare.com This compound displayed greater than 10-fold selectivity for PAD4 over PAD3 and more than 50-fold selectivity over PAD1 and PAD2, demonstrating that the indazole scaffold can be tailored for high isozyme specificity. nih.govnih.gov
In Vitro Anti-Proliferative Activity against Cancer Cell Lines
Indazole derivatives have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines. nih.govnih.govnih.govresearchgate.net The indazole scaffold is present in several FDA-approved small molecule anti-cancer drugs. nih.govrsc.org
In vitro screening has shown that certain indazole derivatives exhibit potent growth inhibitory activity. For example, compound 2f (structure not specified in the source) showed IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines. nih.govrsc.org Another study identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov The anti-proliferative potential of these compounds is often evaluated against a panel of cell lines, such as those from lung, breast, prostate, and liver cancers. nih.govresearchgate.net
The following table summarizes the anti-proliferative activity of selected indazole derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2f | Multiple | Various | 0.23–1.15 |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |
| 6o | HEK-293 | Normal Kidney (for comparison) | 33.2 |
Note: The specific structures of the compounds listed are detailed in the cited literature. nih.govnih.govrsc.org Data is intended to be illustrative of the anti-proliferative potential of the indazole class.
In Vitro Antimicrobial and Antibacterial Spectrum Analysis
The antimicrobial potential of indazole derivatives extends beyond their activity as DNA gyrase inhibitors. Various studies have confirmed their broad-spectrum activity against different pathogens.
Synthesized indazole derivatives have been tested against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. mitwpu.edu.inresearchgate.net Certain substituted compounds have shown significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL. mitwpu.edu.in The antibacterial activity is often linked to the specific substitutions on the indazole ring. researchgate.net
In addition to antibacterial effects, indazole derivatives have shown promise as antiprotozoal agents. A set of 2H-indazole derivatives demonstrated potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases proving more potent than the reference drug metronidazole. nih.gov Some of these compounds also exhibited in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. nih.gov This highlights the broad antimicrobial spectrum associated with the indazole scaffold.
Antioxidant and Anticholinesterase Activity Assessments (in vitro)
The indazole scaffold has also been investigated for its potential antioxidant properties. The antioxidant capacity of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. sapub.orgresearchgate.net While specific studies focusing solely on 4,6-Dimethyl-3-(1H)indazole carboxaldehyde were not prominent in the reviewed literature, related heterocyclic structures like pyrazole-4-carboxaldehydes have been synthesized and screened for antioxidant activity. researchgate.net These studies suggest that the introduction of electron-releasing groups on the aromatic rings attached to the heterocycle can enhance electron-donating capacity and, consequently, antioxidant activity. researchgate.net One study on a series of novel indazole derivatives did evaluate them for antioxidant activities alongside their anticancer properties. researchgate.net
Information regarding the anticholinesterase activity of this compound and its direct derivatives was not available in the reviewed search results.
Modulation of Cellular Pathways (e.g., apoptotic pathways)
A key mechanism behind the anti-proliferative activity of indazole derivatives in cancer cells is the induction of apoptosis, or programmed cell death. rsc.org In vitro studies have shown that treatment with active indazole compounds can promote apoptosis in a dose-dependent manner. nih.govrsc.org
The molecular mechanism involves the modulation of key proteins in the apoptotic cascade. For instance, treatment of the 4T1 breast cancer cell line with an active indazole derivative led to the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org Furthermore, these compounds have been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) within cancer cells, both of which are events that can trigger the intrinsic apoptotic pathway. nih.govrsc.org
Mechanistic Investigations at the Molecular Level (non-clinical)
At the molecular level, the therapeutic effects of indazole derivatives are attributed to their interaction with specific biological targets. As discussed, their antibacterial action is often a result of binding to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing its normal enzymatic function. nih.gov
In the context of cancer, indazole derivatives often function as kinase inhibitors. nih.govrsc.org By targeting kinases involved in cell signaling pathways that control cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth. nih.gov For example, the anti-cancer effects of some derivatives are linked to the suppression of pathways involving Platelet-Derived Growth Factor (PDGF), which plays a role in cardiac fibrosis and atherosclerosis. nih.gov The ability of the indazole scaffold to be chemically modified allows for the development of inhibitors with high selectivity for specific kinases or other enzymes like PAD4, thereby minimizing off-target effects and enhancing therapeutic potential. nih.govnih.gov
Binding Affinity and Specificity Studies
Binding affinity and specificity are crucial parameters in drug discovery, determining the potency and potential for off-target effects of a compound. For indazole-3-carboxamide derivatives, these properties have been extensively investigated against several biological targets.
One notable area of investigation is their role as p21-activated kinase 1 (PAK1) inhibitors. nih.gov A fragment-based screening approach identified the 1H-indazole-3-carboxamide scaffold as a promising starting point for developing potent and selective PAK1 inhibitors. nih.gov SAR studies revealed that specific substitutions on this core structure are critical for high-affinity binding. For instance, the introduction of a hydrophobic ring into the deep back pocket of the kinase and a hydrophilic group in the bulk solvent region were found to be essential for both potent inhibitory activity and high selectivity. nih.gov The representative compound from this series, compound 30l , demonstrated excellent enzyme inhibition with a half-maximal inhibitory concentration (IC50) of 9.8 nM against PAK1 and exhibited high selectivity when tested against a panel of 29 other kinases. nih.gov
Another significant target for indazole derivatives is the calcium-release activated calcium (CRAC) channel. nih.gov In a study focused on indazole-3-carboxamides as CRAC channel blockers, researchers found that the regiochemistry of the amide linker is a critical determinant of activity. nih.gov Specifically, the -CO-NH-Ar orientation was required for potent inhibition of calcium influx. nih.govnih.gov The most active compound in this series, 1-(2,4-dichlorobenzyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamide (12d) , actively inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC50 value of 0.28 µM. nih.gov In contrast, its reverse amide isomer was found to be inactive, highlighting the stringent structural requirements for binding to the CRAC channel. nih.govnih.gov
Furthermore, derivatives of the 1H-indazole scaffold have been evaluated as inhibitors of other kinases, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and fibroblast growth factor receptor (FGFR). nih.gov For ERK1/2, structure-guided design led to the synthesis of 1H-indazole amide derivatives with IC50 values in the low nanomolar range (9.3 to 25.8 nM). nih.gov Similarly, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were identified as potent FGFR1 inhibitors, with the most active compound showing an IC50 of 30.2 nM. nih.gov
The binding affinity of these compounds is often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%.
| Compound | Target | Binding Affinity (IC50) |
|---|---|---|
| Compound 30l | PAK1 | 9.8 nM |
| 12d (CRAC inhibitor) | CRAC Channel | 0.28 µM |
| ERK1/2 Inhibitor (lead compound) | ERK1/2 | 9.3 - 25.8 nM |
| FGFR1 Inhibitor (lead compound) | FGFR1 | 30.2 nM |
Enzymatic Assays and Kinetic Analysis
Enzymatic assays are fundamental to understanding how a compound interacts with its target enzyme and to elucidating its mechanism of inhibition. For indazole carboxaldehyde and its derivatives, these assays have been pivotal in characterizing their inhibitory potential.
In the context of PAK1 inhibition by 1H-indazole-3-carboxamide derivatives, enzymatic assays were employed to determine the IC50 values and assess selectivity. nih.gov The low nanomolar potency of the lead compounds from this series indicates a strong interaction with the enzyme's active site. nih.gov While the specific kinetic parameters such as the inhibition constant (Ki) and the on/off rates (Kon/Koff) were not detailed in the available literature, the potent IC50 values suggest that these compounds are highly effective at disrupting the catalytic activity of PAK1. nih.gov
For the indazole-3-carboxamide series targeting the CRAC channel, the inhibitory activity was assessed by measuring the influx of extracellular calcium in activated mast cells. nih.govnih.gov The dose-dependent inhibition observed in these cellular assays provides a functional readout of the compounds' ability to block the channel's activity. nih.gov The sub-micromolar IC50 values for the most potent compounds underscore their efficacy. nih.gov
Kinetic studies on other indazole derivatives have, in some instances, provided more detailed mechanistic insights. For example, kinetic analysis of a potent indazole-based inhibitor of the α-glucosidase enzyme suggested a competitive inhibition mechanism. researchgate.net This indicates that the inhibitor likely binds to the active site of the enzyme, directly competing with the natural substrate. Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for optimizing the therapeutic potential of these compounds. The Michaelis constant (Km) and the maximal velocity (Vmax) are key parameters determined in such kinetic studies. libretexts.orgnih.gov
While specific kinetic data for this compound is not available, the data from related indazole-3-carboxamide derivatives in various enzymatic assays strongly support the therapeutic potential of this chemical class. The consistent finding of potent, low nanomolar to sub-micromolar inhibition across different enzyme and ion channel targets highlights the versatility of the indazole scaffold.
| Compound Series | Enzyme/Target | Assay Type | Key Findings |
|---|---|---|---|
| 1H-Indazole-3-carboxamides | PAK1 | Kinase Inhibition Assay | Potent inhibition with IC50 in the low nM range. High selectivity against other kinases. |
| Indazole-3-carboxamides | CRAC Channel | Calcium Influx Assay | Dose-dependent inhibition of calcium influx with sub-µM IC50 values. |
| 1H-Indazole Amides | ERK1/2 | Kinase Inhibition Assay | Potent enzymatic inhibition with IC50 values between 9.3 and 25.8 nM. |
| 6-substituted-1H-Indazoles | FGFR1 | Kinase Inhibition Assay | Strong inhibition with IC50 of 30.2 nM for the lead compound. |
| Indazole derivative | α-glucosidase | Enzyme Kinetic Study | Competitive inhibition mechanism suggested. |
Future Directions and Emerging Research Avenues for 4,6 Dimethyl 3 1h Indazole Carboxaldehyde
Development of Novel and Sustainable Synthetic Methodologies
The industrial-scale production of indazole derivatives necessitates synthetic methods that are not only efficient but also environmentally benign. Future research will prioritize the development of green chemistry approaches to synthesize 4,6-Dimethyl-3-(1H)indazole carboxaldehyde and its analogs.
Key Sustainable Approaches:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, increase yields, and minimize waste in the synthesis of various indazole derivatives. nih.govnih.gov Applying microwave irradiation to the cyclization and formylation steps could offer a more efficient route to the target compound. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a metal- and oxidant-free pathway for C-N bond formation in the synthesis of 1H-indazoles from arylhydrazones. google.comnih.gov This approach avoids hazardous reagents and represents a significant step towards sustainable production.
Continuous-Flow Chemistry: Flow chemistry offers enhanced safety, control, and scalability compared to traditional batch processes. clockss.org A continuous-flow synthesis of 1H-indazoles from o-fluorobenzaldehydes and carbazates has been demonstrated, a strategy that could be adapted for this compound. clockss.org
Novel Catalytic Systems: The exploration of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, presents an opportunity for developing recyclable and environmentally friendly catalytic systems for indazole synthesis. rsc.org
| Method | Advantages | Potential Challenges | References |
|---|---|---|---|
| Conventional Heating | Well-established procedures | Long reaction times, high energy consumption, potential for side products | nih.gov |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, cleaner reactions | Scalability can be an issue, requires specialized equipment | nih.govnih.govnih.govresearchgate.net |
| Electrochemical Synthesis | Metal- and oxidant-free, environmentally friendly, mild conditions | Substrate scope may be limited, optimization of electrochemical parameters required | google.comnih.gov |
| Continuous-Flow Chemistry | Enhanced safety and control, easy scalability, improved heat and mass transfer | Initial setup costs can be high, potential for clogging | clockss.org |
Exploration of Unconventional Derivatization Strategies
The aldehyde group at the C3-position is a versatile handle for a wide array of chemical transformations, including Knoevenagel and Wittig condensations, and cyclization reactions to form other heterocycles. nih.govorganic-chemistry.org Future work will likely move beyond these standard transformations to explore more innovative derivatization strategies.
Novel C-H Functionalization: Direct C-H functionalization of the indazole core, avoiding the need for pre-functionalized starting materials, is a major area of interest. Research into rhodium/copper-catalyzed C-H activation and annulation could lead to novel fused heterocyclic systems. nih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions starting from this compound could rapidly generate libraries of complex molecules with high structural diversity, which is highly valuable for drug discovery screening.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can enable novel transformations of the indazole scaffold under mild conditions, opening avenues for creating previously inaccessible derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. magritek.com These computational tools can accelerate the design and optimization of derivatives of this compound.
In Silico Screening and Design: Generative AI models can design novel molecules with desired properties, such as high binding affinity for a specific biological target. nih.gov These models can explore vast chemical space to propose new derivatives of the title compound for synthesis and testing.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate the structural features of indazole derivatives with their biological activity. nih.govbloomtechz.com This allows for the prediction of the activity of newly designed compounds before they are synthesized, saving time and resources.
Reaction Optimization: Machine learning algorithms can be used to predict reaction yields and optimize reaction conditions, contributing to more efficient and sustainable synthetic processes. researchgate.net
Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of indazole derivatives at their biological targets, helping to understand the mechanism of action and guide the design of more potent compounds. arkat-usa.org
| AI/ML Technique | Application | Potential Impact | References |
|---|---|---|---|
| Generative Models | De novo design of novel indazole-based compounds | Accelerates the discovery of new lead compounds | nih.gov |
| QSAR | Predicting biological activity (e.g., anti-inflammatory, anticancer) | Prioritizes synthetic targets and reduces unnecessary experiments | nih.govbloomtechz.com |
| Molecular Docking | Predicting binding modes and affinities to biological targets | Provides mechanistic insights and guides structure-based design | arkat-usa.orgacs.org |
| Molecular Dynamics (MD) | Simulating ligand-protein interactions and stability over time | Elucidates dynamic aspects of binding and compound stability | arkat-usa.org |
Discovery of New Biological Targets and Unexplored Therapeutic Applications (preclinical focus)
Indazole derivatives are well-known for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.netsemanticscholar.org Future preclinical research will aim to identify novel biological targets and explore therapeutic applications beyond these established areas. The 4,6-dimethyl substitution pattern can influence the selectivity and potency of these derivatives against various targets.
Kinase Inhibition: While indazoles are known kinase inhibitors, there is potential to discover inhibitors for less-explored kinases involved in cancer and other diseases, such as p21-activated kinase 1 (PAK1), haspin, and Clk4. nih.govresearchgate.net
Neurodegenerative Diseases: The role of indazole derivatives as inhibitors of neuronal nitric oxide synthase (nNOS) suggests their potential in treating neurodegenerative diseases. researchgate.net Further exploration of their effects on targets relevant to Alzheimer's and Parkinson's disease is a promising avenue. researchgate.netrsc.org
Immunotherapy: The discovery of 2H-indazole-3-carboxamide derivatives as potent prostanoid EP4 receptor antagonists highlights a potential role in colorectal cancer immunotherapy. google.com This opens the door to exploring other immunomodulatory targets.
Anti-Infective Agents: The antimicrobial properties of some indazole derivatives warrant further investigation, especially in the context of rising antibiotic resistance. nih.gov
Application as Chemical Probes for Biological Systems
The inherent fluorescence of some indazole derivatives makes them attractive candidates for the development of chemical probes for bioimaging and sensing applications. acs.orgnih.gov
Fluorescent Probes: By conjugating this compound with other fluorophores or designing derivatives with intrinsic fluorescence, it is possible to create probes for imaging specific cellular components or processes. rsc.orgarkat-usa.org The development of indazole-based push-pull molecules has shown promise in creating solid-state fluorescent compounds. arkat-usa.org
Sensors for Ions and Biomolecules: The indazole scaffold can be incorporated into sensors designed to detect specific metal ions, such as mercury, or other biologically relevant molecules. researchgate.net
Organelle-Targeting Fluorophores: By incorporating specific targeting moieties, indazole-based fluorophores could be designed to accumulate in specific cellular organelles like mitochondria or lysosomes, enabling the study of organelle function and dynamics. nih.gov
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, advanced spectroscopic techniques can be employed for real-time, in-situ monitoring of reaction progress.
Process Analytical Technology (PAT): Integrating PAT tools such as in-situ NMR, UV/Vis, and IR spectroscopy into the synthetic process allows for real-time quantification of reactants, intermediates, and products. chemrxiv.org This data-rich approach facilitates a deeper understanding of reaction kinetics and enables better process control.
Benchtop NMR Spectroscopy: The advent of high-performance benchtop NMR spectrometers allows for the direct monitoring of chemical reactions in the fume hood. magritek.comanalytik.news This technique is quantitative and non-destructive, providing detailed kinetic and mechanistic information.
Advanced 2D NMR Techniques: For complex reaction mixtures or for the unambiguous structural elucidation of novel derivatives, advanced 2D NMR experiments like HSQC, HMBC, and COSY are indispensable tools. numberanalytics.comnih.gov These techniques help in assigning the complex structures of poly-functionalized indazoles.
Q & A
Q. What are the optimal synthetic routes for 4,6-Dimethyl-3-(1H)indazole carboxaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of indazole carboxaldehydes typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, details the use of manganese(IV) oxide in dichloromethane to oxidize imidazole intermediates to carboxaldehydes, achieving 85% yield. Key parameters include:
- Catalyst selection : Transition metal oxides (e.g., MnO₂) or Ru-based complexes () improve oxidation efficiency.
- Solvent and temperature : Polar aprotic solvents (e.g., DCM) at 25–50°C minimize side reactions.
- Purification : Silica gel chromatography or recrystallization from DMF/acetic acid mixtures ().
Q. Table 1: Representative Synthetic Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| MnO₂ | DCM | 25 | 85 | |
| Ru(bpp)(pydic) | Water | 50 | 70 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify substitution patterns and aldehyde proton resonance (δ ~10.3 ppm, as in ).
- IR spectroscopy : Confirm the aldehyde group via C=O stretch (~1690–1700 cm⁻¹) and N-H indazole vibrations (~3300 cm⁻¹) ().
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 276.05 for analogous compounds) and fragmentation patterns validate purity ().
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signal | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 10.33 (s, 1H) | Aldehyde proton | |
| IR | 1697 cm⁻¹ | C=O stretch | |
| EI-MS | m/z 276.05 (M⁺) | Molecular ion |
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer: Leverage indazole derivatives' known pharmacological profiles ():
- Anticancer assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Antibacterial screening : Disk diffusion or MIC assays with E. coli and S. aureus.
- Anti-inflammatory models : COX-2 inhibition assays or TNF-α suppression in macrophages.
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.
Advanced Research Questions
Q. How does this compound behave in mixed-linker metal-organic frameworks (MOFs)?
Methodological Answer: The carboxaldehyde group enables coordination with metal nodes (e.g., Zn²⁺ in ZIFs). highlights:
- Linker distribution : Computational Raman spectroscopy reveals hydrogen-bonding shifts (e.g., ~10 cm⁻¹ for aldehyde bands) affecting framework topology.
- Gas adsorption : BET surface area analysis correlates with linker functionalization (e.g., methyl vs. carboxaldehyde).
Experimental Design : Synthesize ZIF-90 analogs and compare CO₂/N₂ selectivity via breakthrough experiments.
Q. What mechanistic insights explain pH-dependent structural changes in this compound?
Methodological Answer: demonstrates pH-driven ionization using NMR:
- At pH 2 : Protonation at indazole α-nitrogen (δ shifts in ¹H NMR).
- At pH 13 : Deprotonation of the aldehyde group, altering solubility.
Methodology : - Prepare buffered solutions (pH 2–13).
- Acquire ¹H/¹³C NMR spectra to track chemical shifts.
- Correlate structural changes with biological activity (e.g., enhanced cytotoxicity in acidic tumor microenvironments).
Q. How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- Docking studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina.
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and hepatic clearance.
- MD simulations : Assess hydrolysis of the carboxaldehyde group in aqueous environments (GROMACS/AMBER).
Validation : Compare predictions with in vitro microsomal stability assays ().
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
